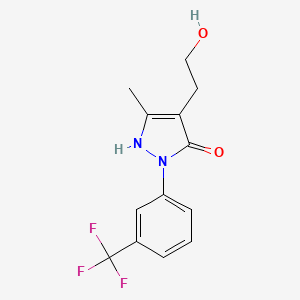![molecular formula C14H20ClN3O2 B2638206 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052542-49-0](/img/structure/B2638206.png)
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is a biochemical used for proteomics research . It is a derivative of 4-Methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Synthesis Analysis
4-Methoxyphenethylamine, a precursor for the synthesis of other organic compounds, is used in the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole poly(4-methoxyphenethylamine), required for the immobilization of nitrogenated bases and oligonucleotides .Molecular Structure Analysis
The molecular structure of “5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is complex. The compound contains a 4-Methoxyphenyl group attached to an oxadiazole ring, which is further connected to a pentan-1-amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” include a molecular weight of 297.78 . More detailed properties such as melting point, solubility, and stability under various conditions are not available from the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have focused on the synthesis of 1,2,4-oxadiazole derivatives, showcasing their potential in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial properties. Although not directly mentioning the exact compound , this study illustrates the broader class of 1,2,4-oxadiazole derivatives' potential in combating microbial infections (Bektaş et al., 2007).
Anticancer Evaluation
The synthesis of 1,2,4-oxadiazole derivatives has also been explored for their anticancer activities. Yakantham et al. (2019) designed and synthesized derivatives targeting human cancer cell lines, demonstrating good to moderate activity. This highlights the potential of 1,2,4-oxadiazole derivatives, including the specific compound of interest, in anticancer research (Yakantham et al., 2019).
Antiproliferative Activities
Ahsan et al. (2018) reported the synthesis and antiproliferative activity of new series of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs, demonstrating significant activity against various cancer cell lines. This study indicates the potential use of these derivatives, including the target compound, in cancer treatment research (Ahsan et al., 2018).
Nematocidal Activities
Research by Liu et al. (2022) into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed promising nematocidal activities. This suggests the utility of such compounds in developing new agents against nematode pests, indicating a broader agricultural application (Liu et al., 2022).
Synthesis and Characterization
The compound's synthesis and characterization are critical to understanding its potential applications. Studies like that by Taha et al. (2014) provide foundational knowledge on synthesizing and characterizing related 1,3,4-oxadiazole derivatives, essential for their application in various scientific research fields (Taha et al., 2014).
Propiedades
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-18-12-8-6-11(7-9-12)14-16-13(19-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCGGPZNTHBQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


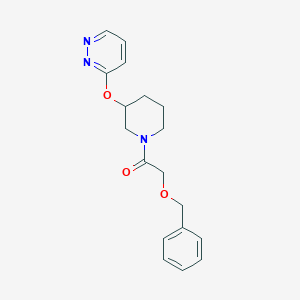

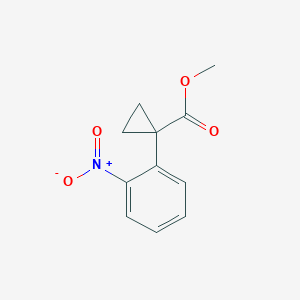
![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)
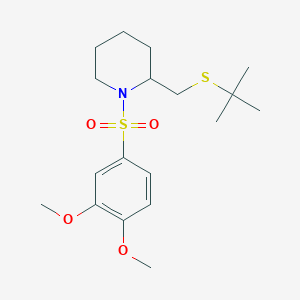
![2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol](/img/structure/B2638132.png)
![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)
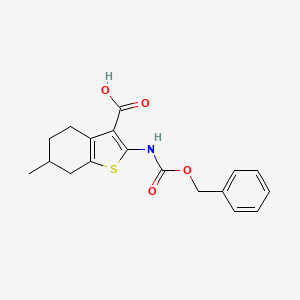
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2638140.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]amino}propanamide](/img/structure/B2638141.png)
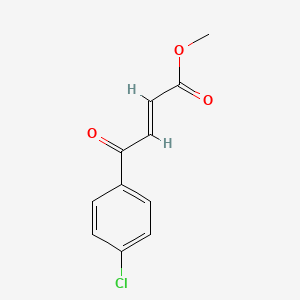
![4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2638143.png)
